molecular formula C23H23ClN2O3 B563504 4-Formyl Loratadine CAS No. 1076198-16-7

4-Formyl Loratadine

Cat. No.: B563504
CAS No.: 1076198-16-7
M. Wt: 410.898
InChI Key: YHKJBTXVGIPIKD-UHFFFAOYSA-N
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Description

4-Formyl Loratadine is a derivative of Loratadine, a second-generation antihistamine widely used to manage symptoms of allergic rhinitis and urticaria. Loratadine is known for its selective inverse agonist activity on peripheral histamine H1 receptors, making it effective in reducing allergic symptoms without causing significant sedation .

Mechanism of Action

Target of Action

4-Formyl Loratadine, like its parent compound Loratadine, primarily targets the H1 histamine receptors . These receptors are found on the surface of various cells, including epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . The H1 histamine receptors are part of the wider family of G-protein coupled receptors .

Mode of Action

This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing the familiar symptoms of an allergic reaction. This compound intervenes by blocking this binding, effectively halting the allergic reaction . It is also suggested that Loratadine exerts its effect by targeting H1 histamine receptors .

Biochemical Pathways

It is known that loratadine inhibits the release of histamine, a key mediator in allergic rhinitis and urticaria This suggests that this compound may also affect these pathways

Pharmacokinetics

Loratadine is known to be metabolized to the active metabolite desloratadine, which is then metabolized to 3-hydroxydesloratadine in the liver .

Result of Action

Loratadine has been found to dramatically reduce the expression of pro-inflammatory genes, including mmp1, mmp3, and mmp9, and inhibit ap-1 transcriptional activation . It is also known to inhibit biofilm formation under static or flow-based conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . Different aqueous matrices (HCO3−, NO3−, and humic acid) had varying degrees of influence on the degradation .

Biochemical Analysis

Biochemical Properties

4-Formyl Loratadine interacts with various enzymes and proteins. It’s known to have a high affinity for histamine H1 receptors . The interaction between this compound and these receptors plays a crucial role in its antihistamine properties .

Cellular Effects

This compound has a significant impact on cellular processes. It influences cell function by inhibiting the binding of histamine to H1 receptors, thereby reducing allergic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with histamine H1 receptors . It acts as an antagonist, preventing histamine from binding to these receptors and triggering allergic responses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settingsCurrent studies suggest that it maintains its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses effectively reduce allergic reactions, while higher doses may lead to adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It’s metabolized extensively in the liver, primarily through the cytochrome P450 system

Transport and Distribution

This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . It’s widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Subcellular Localization

Given its lipophilic nature and its interactions with intracellular receptors, it’s likely that it localizes to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl Loratadine typically involves the formylation of Loratadine. One common method includes the reaction of Loratadine with formic acid or formyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Formyl Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl Loratadine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its antihistamine properties and potential therapeutic uses in allergic conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl Loratadine is unique due to its formyl group, which can influence its chemical reactivity and pharmacokinetic properties. This modification may enhance its effectiveness or alter its interaction with biological targets compared to other antihistamines .

Properties

IUPAC Name

ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKJBTXVGIPIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652596
Record name Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-16-7
Record name Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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